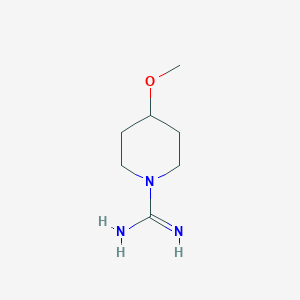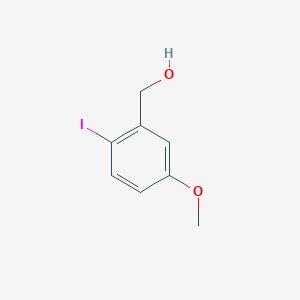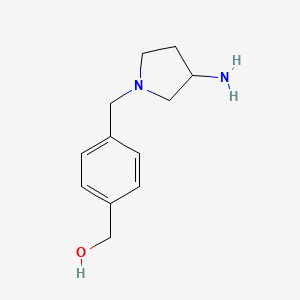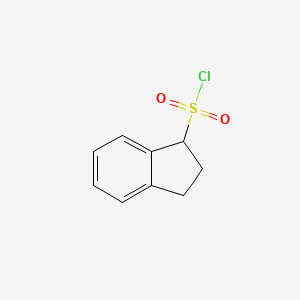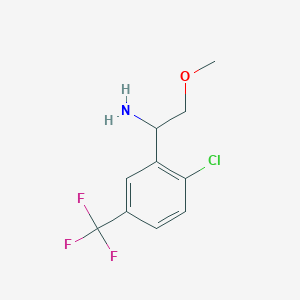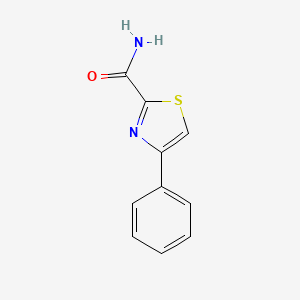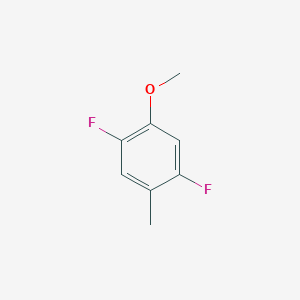![molecular formula C13H13BrClN B12953716 (3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C13H13BrClN. It is a derivative of biphenyl, where a bromine atom is substituted at the 3’ position and a methanamine group is attached to the 4-yl position of the biphenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride typically involves a multi-step process:
Bromination: The starting material, biphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3’ position.
Amination: The brominated biphenyl is then subjected to a nucleophilic substitution reaction with methanamine (CH3NH2) under basic conditions to form the methanamine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromobiphenyl: Lacks the methanamine group, making it less versatile in certain chemical reactions.
4-Bromo-[1,1’-biphenyl]-3-yl)methanamine hydrochloride: Similar structure but with different substitution pattern, leading to different reactivity and applications.
(3-Bromophenyl)methanamine hydrochloride: Contains a single phenyl ring, resulting in different chemical properties.
Uniqueness
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
C13H13BrClN |
|---|---|
Molecular Weight |
298.60 g/mol |
IUPAC Name |
[4-(3-bromophenyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11;/h1-8H,9,15H2;1H |
InChI Key |
PILOJYDYHDSZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
